molecular formula C23H27N3O6 B135772 Ergonovine maleate CAS No. 129-51-1

Ergonovine maleate

Cat. No. B135772
CAS RN: 129-51-1
M. Wt: 441.5 g/mol
InChI Key: YREISLCRUMOYAY-IIPCNOPRSA-N
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Description

Ergonovine maleate is a medication that has been studied for its effects on the cardiovascular system, particularly on coronary arteries. It is known to cause changes in coronary arterial size, which can be quantified and have been observed in various patient groups, including those with angina pectoris, atypical chest pain, and heart transplant recipients . Ergonovine maleate has also been used as a provocative agent to induce coronary arterial spasm during coronary arteriography, helping to diagnose coronary artery disease in patients with symptoms like angina occurring at rest . Additionally, ergonovine maleate has been found to be a powerful stimulant of human tubal motility, suggesting potential contraceptive applications . It also affects prolactin levels postpartum, which could influence lactation .

Synthesis Analysis

The synthesis of ergonovine maleate is not directly discussed in the provided papers. However, its clinical application and the response it elicits in the human body are well-documented, indicating that its synthesis is geared towards medical use, particularly in cardiovascular diagnostics and obstetrics .

Molecular Structure Analysis

The molecular structure of ergonovine maleate is not explicitly analyzed in the provided papers. However, its pharmacological effects suggest that its structure is critical to its function as a vasoconstrictor and stimulant of tubal motility .

Chemical Reactions Analysis

The chemical reactions involving ergonovine maleate primarily pertain to its interaction with the cardiovascular system. It has been shown to induce coronary spasm, which can be reversed with nitroglycerin, indicating a direct pharmacological interaction with coronary arteries . Its effects on the coronary circulation have been observed through clinical and electrocardiographic findings, which include symptoms of angina pectoris and patterns of coronary insufficiency .

Physical and Chemical Properties Analysis

The physical and chemical properties of ergonovine maleate that are relevant to its clinical effects include its ability to induce vasoconstriction and stimulate tubal motility. It has been shown to produce a normal pharmacologic response characterized by mild and diffuse vessel narrowing, which is interpreted as a direct vasoconstrictor action of the drug . Ergonovine maleate's effects on prolactin levels and its potential to interfere with ovum transport due to its stimulatory effects on the Fallopian tube have also been noted .

Scientific Research Applications

Coronary Artery Spasm Detection

Ergonovine maleate has been utilized in the detection of coronary artery spasm. At the Cleveland Clinic in 1973, ergonovine maleate infusions were developed as a safe, reproducible, and reliable test for the angiographic visualization of the pathophysiology associated with Prinzmetal Syndrome, also known as "angina inversa" (Siegel, 2010).

Diagnostic Agent in Cardiac Procedures

Ergonovine maleate is used as a diagnostic agent in cardiac catheterization laboratories. This application leverages its property to induce coronary artery constriction, aiding in the diagnosis of various cardiac conditions. For instance, in a study on the long-term outcomes of patients with ergonovine-induced coronary constriction, it was observed that this method can reveal "false negative" responses, suggesting a need for continued careful treatment (Kashima et al., 2001).

Evaluating Effects on Coronary Arteries

The effects of ergonovine maleate on coronary arteries have been a subject of study. In a research on the effect of intracoronary administration of ergonovine on the contralateral coronary artery, it was found that while it caused a statistically significant decrease in lumen diameter, the clinical impact was relatively small, suggesting the safety of the test unless significant coronary artery narrowing is present (Kim et al., 2014).

Potential Anticancer Agent

In a novel approach, ergonovine maleate has been investigated as a potential anticancer agent for oral squamous cell carcinoma (OSCC). It was found to induce cell apoptosis, inhibit proliferation, and increase chemosensitivity to other drugs in cancer treatment, highlighting its potential in cancer therapy (Fu, 2015).

Methodological Applications

Ergonovine maleate has also been used in methodological studies, such as the development of a gradient elution HPLC method for determining the contents and related substances in ergonovine maleate and its tablets. This demonstrates its utility in pharmacological analysis (Song-ye, 2008).

Safety And Hazards

Ergonovine Maleate can cause high blood pressure, vomiting, seizures, headache, and low blood pressure . Other serious side effects include ergotism . Overexposure to Ergonovine Maleate by pregnant women may cause abortion or fetal harm .

Future Directions

Ergonovine Maleate has been used in combination with other drugs for the treatment of postpartum haemorrhage . It has been found to effectively reduce the amount and duration of postpartum haemorrhage, improve the coagulation state of the body, and maintain the stability of hemodynamics, without increasing adverse reactions .

properties

IUPAC Name

(6aR,9R)-N-[(2S)-1-hydroxypropan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2.C4H4O4/c1-11(10-23)21-19(24)13-6-15-14-4-3-5-16-18(14)12(8-20-16)7-17(15)22(2)9-13;5-3(6)1-2-4(7)8/h3-6,8,11,13,17,20,23H,7,9-10H2,1-2H3,(H,21,24);1-2H,(H,5,6)(H,7,8)/b;2-1-/t11-,13+,17+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREISLCRUMOYAY-IIPCNOPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)NC(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ergonovine maleate

CAS RN

129-51-1
Record name Ergonovine maleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ergonovine maleate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ergometrine hydrogen maleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.504
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ERGONOVINE MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YMH3D0ZJWV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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